1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

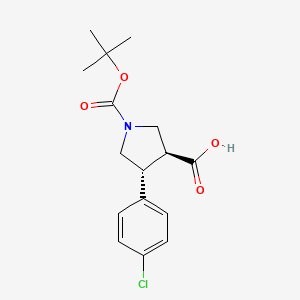

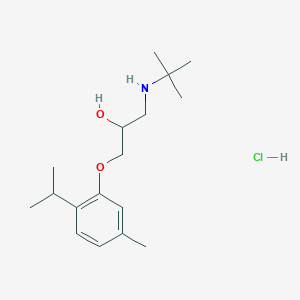

1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene, commonly known as BBBS, is a sulfonate ester compound that has been widely used in scientific research for its unique properties. BBBS is a white crystalline powder that is soluble in organic solvents like dichloromethane and tetrahydrofuran. This compound has been used in various fields such as organic synthesis, chemical biology, and material science.

Applications De Recherche Scientifique

Synthesis and Oxidation Applications 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene, due to its structural complexity and functional groups, may find relevance in synthesis methodologies and oxidation applications. For instance, 1,4-Bis(triphenyl phosphonium)butane peroxodisulfate (BTPPBPDS) represents a class of compounds utilized for the efficient oxidation of alkyl benzenes to acylbenzenes, showcasing the importance of butoxy-substituted benzene derivatives in facilitating oxidation reactions with good yields (Badri, Adlu, & Mohammadi, 2015).

Polymer Chemistry The chemical backbone of 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene suggests potential applications in polymer chemistry. Ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives of tert-butylcatechol exhibit promising properties, including high thermal stability and solubility in polar solvents, relevant for creating flexible and tough films. This highlights the role of butoxy and sulfonyl benzene derivatives in developing new polymeric materials (Hsiao, Yang, & Chen, 2000).

Catalysis and Redox Reactions Sulfonamide-substituted iron phthalocyanine, incorporating tert-butylbenzenesulfonamide groups, emphasizes the significance of such derivatives in catalysis, particularly for oxidative transformations. The exceptional stability of this compound under oxidative conditions and its efficiency in the oxidation of olefins to ketones using H2O2 as the oxidant demonstrate the potential of butoxybenzenesulfonyl benzene derivatives in catalytic applications (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).

Energy Storage Derivatives similar to 1-Butoxy-4-(4-butoxybenzenesulfonyl)benzene could be explored for energy storage applications, particularly in non-aqueous redox flow batteries. For example, bis(diisopropylamino)cyclopropenium-arene cations show promise as high oxidation potential catholytes, suggesting that butoxy-substituted benzene derivatives might offer advantages in designing high-performance catholytes for energy storage solutions (Yan, Vaid, & Sanford, 2020).

Propriétés

IUPAC Name |

1-butoxy-4-(4-butoxyphenyl)sulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4S/c1-3-5-15-23-17-7-11-19(12-8-17)25(21,22)20-13-9-18(10-14-20)24-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRNRMJVIUSOBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butoxy-4-(4-butoxyphenyl)sulfonylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2729669.png)

![3-methoxy-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2729670.png)

![N-(2-chlorophenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2729679.png)

![3-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2729687.png)